molecular formula C13H18O B11904294 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 7534-77-2

6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene

Cat. No.: B11904294
CAS No.: 7534-77-2
M. Wt: 190.28 g/mol
InChI Key: CJBBUKCSNYALMD-UHFFFAOYSA-N
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Description

6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is an organic compound that features a unique structure combining an allyloxy group with a hexahydro-1H-4,7-methanoindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the hexahydro-1H-4,7-methanoindene core.

    Allylation: The introduction of the allyloxy group is achieved through an allylation reaction. This can be done using allyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive allyloxy group.

Mechanism of Action

The mechanism of action of 6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its reactive allyloxy group. This group can undergo various chemical transformations, enabling the compound to participate in different biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties.

    N-Allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives: Used as herbicides.

Uniqueness

6-(Allyloxy)-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its combination of an allyloxy group with a hexahydro-1H-4,7-methanoindene core

Properties

CAS No.

7534-77-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

8-prop-2-enoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C13H18O/c1-2-6-14-13-8-9-7-12(13)11-5-3-4-10(9)11/h2-4,9-13H,1,5-8H2

InChI Key

CJBBUKCSNYALMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1CC2CC1C3C2C=CC3

Origin of Product

United States

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